Pifithrin-alpha

Catalog No.
S539659
CAS No.
63208-82-2
M.F
C16H19BrN2OS
M. Wt
367.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pifithrin-alpha

CAS Number

63208-82-2

Product Name

Pifithrin-alpha

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide

Molecular Formula

C16H19BrN2OS

Molecular Weight

367.3 g/mol

InChI

InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H

InChI Key

HAGVCKULCLQGRF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br

Solubility

Soluble in DMSO

Synonyms

1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)- benzothiazolyl)ethanone hydrobromide, 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)ethanone hydrobromide (1:1), 2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone, ethanone, 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-, hydrobromide (1:1), PFT alpha, pifithrin, pifithrin-alpha

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br

Description

The exact mass of the compound Pifithrin-alpha is 366.0401 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting p53 function

  • p53 and its role

    p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle progression and DNA repair. When DNA damage occurs, p53 can activate cell cycle arrest or apoptosis (programmed cell death) to prevent the proliferation of damaged cells [].

  • Pifithrin-alpha's mechanism

    Pifithrin-alpha acts by selectively inhibiting the activity of the p53 protein. It achieves this by blocking p53's binding to specific DNA sequences, thereby preventing it from activating its target genes involved in cell cycle arrest and apoptosis [, ].

  • Research applications

    By inhibiting p53, pifithrin-alpha allows researchers to study the specific functions of p53 in various cellular processes. This is particularly useful in understanding cancer development, as mutations in the p53 gene are frequently observed in cancer cells [].

Understanding cancer biology

  • p53 mutations and cancer

    Mutations in the p53 gene are a hallmark of many cancers. These mutations can render p53 dysfunctional, leading to uncontrolled cell proliferation and tumor formation [].

  • Pifithrin-alpha as a research tool

    Using pifithrin-alpha, researchers can investigate the consequences of p53 inactivation in cancer cells. This can provide insights into how p53 loss contributes to tumorigenesis and identify potential therapeutic targets for restoring p53 function in cancer treatment [].

  • Drug discovery

    By studying the effects of pifithrin-alpha on cancer cells, researchers can identify potential drug targets that work by reactivating or mimicking p53 function. This approach holds promise for developing novel cancer therapies [].

Pifithrin-alpha is a small molecule compound known primarily as an inhibitor of the tumor suppressor protein p53. It is chemically identified as 2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-(4-methylphenyl)ethanone and is characterized by its ability to modulate p53-dependent processes in various cellular contexts. Pifithrin-alpha has been shown to protect cells from apoptosis induced by genotoxic stressors such as ultraviolet radiation and certain chemotherapeutic agents. Despite its role as a p53 inhibitor, recent studies indicate that it may exert significant effects through p53-independent pathways, particularly via activation of the aryl hydrocarbon receptor and the nuclear factor erythroid 2-related factor 2 signaling pathway .

  • Research suggests that Pifithrin-alpha may have various biological effects, including inhibiting firefly luciferase and potentially affecting cell cycle regulation [, ].
  • However, the exact mechanisms of action require further investigation.
  • Information on the safety and hazards associated with Pifithrin-alpha is limited in publicly available scientific resources.
  • As with any unknown compound, it's advisable to handle it with caution in a laboratory setting following appropriate safety protocols.

Pifithrin-alpha undergoes significant chemical transformations, particularly in biological environments. It is notably unstable in tissue culture media, where it rapidly converts to its condensation product, pifithrin-beta, through an intramolecular cyclization reaction involving imine and carbonyl groups. This conversion occurs within approximately 59 minutes at physiological temperatures, highlighting the importance of considering both compounds in experimental contexts . The stability of pifithrin-alpha in dimethyl sulfoxide is much higher, with a half-life of about 18.5 hours .

Pifithrin-alpha has been widely studied for its biological activities related to cell survival and apoptosis. It inhibits p53-dependent transcriptional activation, thereby reducing the expression of pro-apoptotic genes such as Bax and preventing mitochondrial translocation of p53 . In various experimental models, including mouse fibroblasts and human cancer cell lines, pifithrin-alpha has demonstrated protective effects against apoptosis induced by ionizing radiation and chemotherapeutic agents . Additionally, it has been shown to exert antioxidant effects through the activation of the aryl hydrocarbon receptor/nuclear factor erythroid 2-related factor 2 pathway, which operates independently of p53 .

The synthesis of pifithrin-alpha involves several steps that typically include the formation of the tetrahydrobenzothiazole moiety followed by functionalization to yield the final compound. Detailed synthetic routes often involve reactions such as condensation and cyclization under controlled conditions to ensure purity and yield. The instability of pifithrin-alpha in aqueous environments necessitates careful handling during synthesis and subsequent applications .

Pifithrin-alpha has potential therapeutic applications primarily in oncology due to its ability to inhibit p53-mediated apoptosis. This property is particularly valuable in enhancing the efficacy of certain anticancer therapies by protecting normal cells from genotoxic damage while allowing cancer cells to undergo apoptosis when treated with chemotherapeutic agents . Furthermore, its role as an aryl hydrocarbon receptor agonist opens avenues for research into its effects on cellular detoxification processes and inflammation .

Studies have indicated that pifithrin-alpha interacts with multiple cellular pathways beyond its role as a p53 inhibitor. Its modulation of the aryl hydrocarbon receptor suggests involvement in broader signaling networks that regulate cellular responses to environmental toxins and oxidative stress . Additionally, interaction studies have highlighted that pifithrin-alpha can alter post-translational modifications of proteins involved in cell cycle regulation and apoptosis, indicating a complex mechanism of action that warrants further investigation .

Pifithrin-alpha shares structural and functional similarities with several other compounds known for their effects on p53 or related pathways. Here is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
Pifithrin-betaInhibits p53 functionRapidly formed from pifithrin-alpha; less studied
Nutlin-3Mdm2 antagonistStabilizes p53; promotes apoptosis in cancer cells
RITA (Reactivation of p53 and Induction of Tumor Apoptosis)Reactivates mutant p53Induces apoptosis specifically in cancer cells with mutant p53
PRIMA-1 (p53 reactivation and induction of massive apoptosis)Restores wild-type function to mutant p53Targets mutant forms specifically

Pifithrin-alpha's uniqueness lies in its dual activity as both a direct inhibitor of p53-mediated transcriptional activity and an activator of alternative signaling pathways like the aryl hydrocarbon receptor pathway.

Molecular Structure

Chemical Formula and International Union of Pure and Applied Chemistry Nomenclature

Pifithrin-alpha exists in two primary forms: the free base and the hydrobromide salt. The free base form has the molecular formula C₁₆H₁₈N₂OS with a molecular weight of 286.38 g/mol [1] [2]. The more commonly utilized hydrobromide salt form possesses the molecular formula C₁₆H₁₉BrN₂OS and a molecular weight of 367.30 g/mol [3] [4] [5] [6].

The International Union of Pure and Applied Chemistry systematic name for Pifithrin-alpha is 2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone [5] [7]. Alternative chemical nomenclature includes 1-(4-Methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)ethanone hydrobromide for the salt form [1] [6]. The compound is registered under Chemical Abstracts Service Registry Number 63208-82-2 [3] [5] [6].

The structural framework consists of a benzothiazole ring system fused with a saturated cyclohexene ring, connected via an ethanone linker to a para-methylphenyl substituent. The benzothiazole moiety contains an exocyclic imine functional group at the 2-position, which is critical for the compound's chemical reactivity and biological activity [1] [8].

Structural Conformation and Stereochemical Analysis

The molecular structure of Pifithrin-alpha features a non-planar conformation due to the presence of the saturated tetrahydrobenzo ring system. The tetrahydrobenzothiazole portion adopts a chair-like conformation typical of six-membered saturated rings [9]. Computational analysis using quantum chemical calculations has demonstrated that the Pifithrin-alpha molecule cannot adopt a planar conformation, which is significant for its biological activity and receptor binding properties [9].

The compound contains several key structural elements that influence its three-dimensional architecture. The ethanone linker provides conformational flexibility between the benzothiazole and para-tolyl moieties. The exocyclic imine group at the 2-position of the benzothiazole ring exists in the Z-configuration, with the nitrogen substituent positioned on the same side as the sulfur atom within the ring system [10].

Stereochemical analysis reveals that Pifithrin-alpha undergoes spontaneous cyclization under physiological conditions to form a planar tricyclic derivative known as Pifithrin-beta. This transformation involves an intramolecular cyclization reaction between the imine nitrogen and the carbonyl carbon of the ethanone group [8] [11]. The resulting cyclic product adopts a completely planar conformation similar to known aryl hydrocarbon receptor ligands such as beta-naphthoflavone [9].

Physicochemical Properties

Solubility Profiles in Organic and Aqueous Media

Pifithrin-alpha exhibits markedly different solubility characteristics depending on the solvent system. In dimethyl sulfoxide, the compound demonstrates excellent solubility with reported values ranging from 20 mg/mL to 73 mg/mL, corresponding to molar concentrations of 54.4 mM to 198.74 mM [6] [12] [2]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparing stock solutions in research applications [13] [14].

The compound displays poor solubility in aqueous media, being classified as insoluble to sparingly soluble in water [12] [14]. This hydrophobic character significantly impacts its pharmaceutical formulation and biological applications. Similarly, Pifithrin-alpha is insoluble in ethanol, further limiting the range of suitable organic solvents for dissolution [12].

The solubility limitations become more pronounced when considering the compound's conversion to its cyclic derivative Pifithrin-beta. While Pifithrin-alpha has limited but measurable aqueous solubility, the tricyclic product exhibits extremely poor water solubility of only 0.2 μM [8] [11]. This dramatic reduction in aqueous solubility can lead to precipitation under typical cell culture conditions when concentrations exceed this threshold [15] [8].

Thermal Stability and Degradation Pathways

Pifithrin-alpha demonstrates moderate thermal stability with a melting point reported between 182°C and 192.5°C across different literature sources [4] [1] [16]. The most frequently cited melting point range is 192.1-192.5°C based on literature values [6] [16]. The compound requires storage at -20°C with protection from light and moisture to maintain stability during long-term storage [6] [2] [16].

The primary degradation pathway involves spontaneous intramolecular cyclization under physiological conditions. In tissue culture medium at 37°C, Pifithrin-alpha undergoes conversion to its cyclic derivative Pifithrin-beta with a half-life of 59.0 minutes (confidence interval: 46.5-80.4 minutes) [15]. Alternative studies report a half-life of 4.2 hours under physiological conditions [8] [11]. This rapid conversion significantly alters the compound's physicochemical properties and biological activity.

In dimethyl sulfoxide at room temperature, Pifithrin-alpha exhibits greater stability with a half-life of 18.5 hours (confidence interval: 10.8-65.2 hours) [15]. The cyclization reaction proceeds via nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ethanone group, resulting in water elimination and formation of the tricyclic Pifithrin-beta structure [8] [11].

pKa and Partition Coefficient Values

Pifithrin-alpha possesses a pKa value of 9.11, indicating that it exists as an ionic species under physiological conditions [8] [11]. At physiological pH 7.4, the compound carries a positive charge due to protonation of the imine nitrogen, which contributes to its limited lipophilicity in the parent form [1] [8].

The partition coefficient (LogP) for the parent Pifithrin-alpha compound has not been extensively characterized in the literature, with many sources reporting it as undetermined [12] [17]. However, detailed physicochemical analysis of its cyclic degradation product Pifithrin-beta reveals a LogP value of 4.26, indicating high lipophilicity [8] [11]. The dramatic difference in partition coefficients between the parent compound and its cyclic derivative reflects the substantial change in molecular properties upon cyclization.

The cyclic derivative Pifithrin-beta exhibits a significantly lower pKa of 4.36, allowing it to exist as the neutral free base at physiological pH [8] [11]. This change from ionic to neutral species, combined with the increased lipophilicity, results in markedly different pharmacokinetic and cellular uptake properties compared to the parent compound.

Synthetic Pathways

Organic Synthesis Strategies

The original synthesis of Pifithrin-alpha was first reported by Singh and colleagues in 1976 in the Indian Journal of Chemistry [1]. The synthetic approach involves the construction of the tetrahydrobenzothiazole core structure followed by acylation with para-toluoyl derivatives. The preparation typically employs condensation reactions between appropriate thiourea derivatives and cyclohexanone intermediates to form the benzothiazole ring system [1].

Modern synthetic methodologies for Pifithrin-alpha and related derivatives utilize multi-component reactions for efficient construction of the complex heterocyclic framework. Recent reports describe catalyst-free one-pot three-component synthesis strategies involving isothiocyanates, amines, and nitroepoxides in tetrahydrofuran solvent [10]. These reactions proceed at controlled temperatures of 10-15°C for 6 hours, providing good yields of the target compounds.

The synthetic route involves initial reaction of isothiocyanates with primary aliphatic amines in tetrahydrofuran for 1 hour at room temperature, followed by addition of nitroepoxide components and further stirring at reduced temperature [10]. Diversities of primary aliphatic amines including ethylamine, propylamine, butylamine, isobutylamine, and benzylamine have been successfully employed in this protocol, yielding high to excellent synthetic efficiencies.

Purification and Characterization Techniques

Purification of Pifithrin-alpha typically involves recrystallization from methanol or column chromatography using silica gel [18] [10]. The compound can be obtained as white to off-white crystalline material with purity levels exceeding 95% as determined by high-performance liquid chromatography [6] [19] [2].

Analytical characterization employs multiple spectroscopic techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with proton nuclear magnetic resonance spectra showing characteristic signals for the tetrahydrobenzo ring protons, the para-methyl substituent, and the ethanone linker [2] [16]. High-resolution mass spectrometry confirms molecular weight and elemental composition.

Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretch of the ethanone group and the imine functionality of the benzothiazole ring [2]. Quality control analysis includes argentometric titration for purity determination of the hydrobromide salt form, with minimum acceptable purity levels of 98.0% [16]. High-performance liquid chromatography methods utilize reverse-phase columns with appropriate mobile phase systems to achieve baseline separation and quantitative analysis.

Derivatives and Structural Analog Development

Structural modification of Pifithrin-alpha has focused on improving stability, solubility, and selectivity profiles. The most significant derivative is cyclic Pifithrin-alpha (Pifithrin-beta), which forms spontaneously from the parent compound under physiological conditions [8] [20] [18]. This cyclic analog exhibits enhanced stability and reduced cytotoxicity compared to the parent compound while maintaining biological activity [20].

Development of stable analogs has involved modification of the carbonyl function to prevent intramolecular cyclization [8] [11]. These structural modifications create compounds that remain soluble indefinitely and exhibit predictable pharmacokinetic properties. The rational design approach focuses on maintaining the essential structural features required for biological activity while eliminating the problematic cyclization pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

366.04015 g/mol

Monoisotopic Mass

366.04015 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D213B92S1Y

Other CAS

63208-82-2

Dates

Modify: 2023-08-15
1: Higgins SP, Tang Y, Higgins CE, Mian B, Zhang W, Czekay RP, Samarakoon R, Conti DJ, Higgins PJ. TGF-β1/p53 signaling in renal fibrogenesis. Cell Signal. 2017 Nov 28;43:1-10. doi: 10.1016/j.cellsig.2017.11.005. [Epub ahead of print] Review. PubMed PMID: 29191563.
2: Asjad HMM, Nasrollahi-Shirazi S, Sucic S, Freissmuth M, Nanoff C. Relax, Cool Down and Scaffold: How to Restore Surface Expression of Folding-Deficient Mutant GPCRs and SLC6 Transporters. Int J Mol Sci. 2017 Nov 14;18(11). pii: E2416. doi: 10.3390/ijms18112416. Review. PubMed PMID: 29135937; PubMed Central PMCID: PMC5713384.
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6: Gudkov AV, Komarova EA. Dangerous habits of a security guard: the two faces of p53 as a drug target. Hum Mol Genet. 2007 Apr 15;16 Spec No 1:R67-72. Review. PubMed PMID: 17613549.
7: Bowen JM, Gibson RJ, Cummins AG, Keefe DM. Intestinal mucositis: the role of the Bcl-2 family, p53 and caspases in chemotherapy-induced damage. Support Care Cancer. 2006 Jul;14(7):713-31. Epub 2006 Feb 2. Review. PubMed PMID: 16453135.
8: Gudkov AV, Komarova EA. Prospective therapeutic applications of p53 inhibitors. Biochem Biophys Res Commun. 2005 Jun 10;331(3):726-36. Review. PubMed PMID: 15865929.
9: Dagher PC. Apoptosis in ischemic renal injury: roles of GTP depletion and p53. Kidney Int. 2004 Aug;66(2):506-9. Review. PubMed PMID: 15253698.
10: Howell SB. Resistance to apoptosis in prostate cancer cells. Mol Urol. 2000 Fall;4(3):225-9;discussion 231. Review. PubMed PMID: 11062378.
11: Komarova EA, Gudkov AV. Suppression of p53: a new approach to overcome side effects of antitumor therapy. Biochemistry (Mosc). 2000 Jan;65(1):41-8. Review. PubMed PMID: 10702639.

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